Chemical structure and properties of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline
Chemical structure and properties of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline
This is a comprehensive technical guide for 2-(3-(Fluoromethyl)piperidin-1-yl)aniline , a specialized heterocyclic building block used in modern drug discovery.
Chemical Class: Ortho-substituted N-arylpiperidine | Application: Medicinal Chemistry Scaffold
Introduction & Strategic Significance
2-(3-(Fluoromethyl)piperidin-1-yl)aniline represents a high-value "privileged scaffold" in medicinal chemistry. It combines the reactivity of an aniline (a primary aromatic amine) with the structural complexity of a 3-substituted piperidine .
The inclusion of the fluoromethyl group (-CH₂F) at the 3-position of the piperidine ring is a deliberate design choice for two critical reasons:
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Bioisosterism: The -CH₂F group acts as a bioisostere for a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group. It mimics the steric bulk of a methyl group but introduces a strong dipole and removes a hydrogen bond donor, often improving membrane permeability.
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Metabolic Blocking: Substitution at the 3-position of the piperidine ring is a common strategy to block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, thereby extending the half-life of the parent drug.
This molecule is primarily utilized as an intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where the aniline nitrogen serves as a nucleophile for coupling reactions (e.g., urea, amide, or heterocycle formation).
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification[4]
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IUPAC Name: 2-[3-(Fluoromethyl)piperidin-1-yl]aniline
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Molecular Formula: C₁₂H₁₇FN₂
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Molecular Weight: 208.28 g/mol
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SMILES: FC[C@H]1CCCN(C2=CC=CC=C2N)C1 (Chiral center at C3 assumed generic unless specified)
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Key Functional Groups:
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Primary Aromatic Amine (Aniline): Nucleophilic, H-bond donor.
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Tertiary Cyclic Amine (Piperidine): Basic, lipophilic core.
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Alkyl Fluoride: Polar, metabolically stable.
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Predicted Physicochemical Profile
The following data is derived from structure-activity relationship (SAR) models for ortho-amino-N-arylpiperidines.
| Property | Value (Predicted) | Significance |
| LogP | 2.6 – 2.9 | Moderate lipophilicity; good for CNS or oral bioavailability. |
| TPSA | ~29 Ų | High membrane permeability (Rule of 5 compliant). |
| pKa (Aniline N) | ~3.5 – 4.0 | Weakly basic; remains neutral at physiological pH. |
| pKa (Piperidine N) | ~5.0 – 6.0 | Significantly lowered due to conjugation with the phenyl ring (steric inhibition of resonance is partial). |
| Rotatable Bonds | 2 | Rigid scaffold; reduces entropic penalty upon binding. |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the molecule.
Figure 1: Structural connectivity highlighting the ortho-substitution pattern which forces the piperidine and phenyl rings into a twisted, non-planar conformation.
Synthesis & Manufacturing Protocols
The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)aniline typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .
Retrosynthetic Analysis
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Target: 2-(3-(Fluoromethyl)piperidin-1-yl)aniline
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Precursor 1: 2-Fluoronitrobenzene (Electrophile)
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Precursor 2: 3-(Fluoromethyl)piperidine (Nucleophile)
Step-by-Step Synthetic Protocol
Step 1: SₙAr Coupling (Formation of Nitro Intermediate)
Reaction: 2-Fluoronitrobenzene + 3-(Fluoromethyl)piperidine → 1-(2-Nitrophenyl)-3-(fluoromethyl)piperidine
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Reagents: 2-Fluoronitrobenzene (1.0 eq), 3-(Fluoromethyl)piperidine (1.1 eq), K₂CO₃ (2.0 eq).
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Solvent: DMF or DMSO (Polar aprotic is essential).
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Conditions: Heat to 80–100°C for 4–6 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a yellow/orange oil or solid.
Step 2: Reduction of Nitro Group
Reaction: 1-(2-Nitrophenyl)-3-(fluoromethyl)piperidine → Product
Method A: Catalytic Hydrogenation (Cleanest)
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Reagents: H₂ (balloon or 1 atm), 10% Pd/C (10 wt%).
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Solvent: Methanol or Ethanol.
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Conditions: Stir at RT for 2–12 hours.
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Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
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Yield: Typically >90%.
Method B: Iron/Ammonium Chloride (Functional Group Tolerant)
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Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq).
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Solvent: EtOH/H₂O (4:1).
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Conditions: Reflux (80°C) for 2 hours.
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Workup: Filter hot, concentrate, extract with EtOAc.
Synthetic Workflow Diagram
Figure 2: Industrial standard synthesis route via Nucleophilic Aromatic Substitution and Hydrogenation.
Medicinal Chemistry Applications
Conformational Control & Binding
The ortho-substitution pattern creates a twisted conformation . The steric clash between the piperidine ring and the aniline protons forces the piperidine ring out of the plane of the benzene ring.
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Utility: This "twist" is critical for binding in restricted pockets (e.g., the ATP-binding site of kinases) where planar molecules might not fit or lack selectivity.
The Fluorine Effect
The 3-fluoromethyl group serves multiple roles:
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pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen (inductive effect), potentially reducing lysosomal trapping (a common issue with basic drugs).
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Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol). Placing fluorine near metabolic "soft spots" (like the 3-position of piperidine) blocks oxidation by CYP450 enzymes.
Target Classes
This scaffold is relevant for:
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Kinase Inhibitors: As a solvent-exposed tail or hinge-binder linker.
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GPCR Antagonists: Particularly for receptors involving biogenic amines (e.g., Dopamine, Serotonin) where the piperidine mimics the endogenous ligand.
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PROTACs: As a linker attachment point or E3 ligase ligand component.
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant / Harmful.
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aniline group (which can turn the solid brown/black over time).
References
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Nucleophilic Aromatic Substitution (SₙAr)
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Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews. Link
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Fluorine in Medicinal Chemistry
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Piperidine Scaffold in Drug Discovery
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Goel, R., et al. (2023). Piperidine: A privileged scaffold in drug discovery. Journal of Molecular Structure. Link
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Reduction of Nitroarenes
Sources
- 1. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
